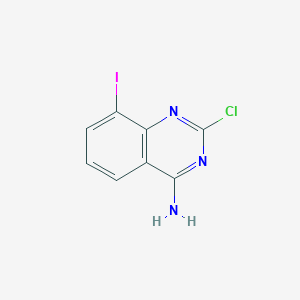
2-Chloro-8-iodoquinazolin-4-amine
Vue d'ensemble
Description
2-Chloro-8-iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClIN3. Its molecular weight is 305.5 g/mol. It is a halogenated quinazolinone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-iodoquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused with a pyrimidine ring . The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-8-iodoquinazolin-4-amine are not detailed in the literature, quinazolines and their derivatives are known to undergo various types of reactions. For example, they can participate in metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Metal-Catalyzed Cross-Coupling Reactions
- Summary of Application: Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: These reactions involve the use of halogenated quinazolinones and quinazolines or their tosylate derivatives .
- Results or Outcomes: These methods have been used to generate novel polysubstituted derivatives with potential application in pharmaceuticals and materials .
Biological Applications
- Summary of Application: Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities .
- Methods of Application: These compounds are synthesized through various chemical reactions, including the reaction of anthranilic acid with excess formamide at 120°C .
- Results or Outcomes: Various substituted quinazolines and quinazolinones have shown important biological activities, such as anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer effects .
Anticancer Activity
- Summary of Application: One of the compounds, 2-chloro-8-methyl-N- (quinolin-5-yl)quinolin-4-amine (2b), has been found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
- Methods of Application: The compound was likely tested in vitro against cancer cell lines .
- Results or Outcomes: The compound showed promising anticancer activity, with a relatively low IC 50 value .
Antimicrobial Activity
- Summary of Application: Quinoline derivatives have been found to possess antimicrobial activity .
- Methods of Application: The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
- Results or Outcomes: The synthesized derivatives showed promising antimicrobial activity .
Antioxidant Activity
- Summary of Application: Some quinoline derivatives have been found to possess antioxidant activity .
- Methods of Application: The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) .
- Results or Outcomes: Compounds 5 and 6 displayed the strongest antioxidant activity with IC 50 of 2.17 and 0.31 µ g/mL relative to ascorbic acid (2.41 µ g/mL), respectively .
Molecular Docking
- Summary of Application: Quinoline derivatives have been used in molecular docking studies to investigate their binding pattern with various proteins .
- Methods of Application: The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B .
- Results or Outcomes: Compounds 6 (−6.4 kcal/mol) and 8 (−6.6 kcal/mol) exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . The synthesized compounds were also found to have minimum binding energy ranging from −6.9 to −7.3 kcal/mol against topoisomerase II β .
Antimalarial Activity
- Summary of Application: Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as antimalarial agents .
- Methods of Application: These compounds are synthesized through various chemical reactions .
- Results or Outcomes: Various substituted quinolines have shown important antimalarial activities .
Antimicrobials
- Summary of Application: Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as antimicrobials .
- Methods of Application: These compounds are synthesized through various chemical reactions .
- Results or Outcomes: Various substituted quinolines have shown important antimicrobial activities .
PI3K/AKT/mTOR Pathway Inhibitors
- Summary of Application: Literature survey has revealed that PI3K/AKT/mTOR is the most common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .
- Methods of Application: The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins .
- Results or Outcomes: The molecular docking studies revealed the lesser binding energy with 2-chloro-8-methyl-N- (quinolin-5-yl)quinolin-4-amine .
Propriétés
IUPAC Name |
2-chloro-8-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMSTYNCTBKBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653122 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-iodoquinazolin-4-amine | |
CAS RN |
1107694-87-0 | |
| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
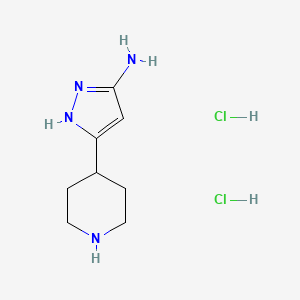
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
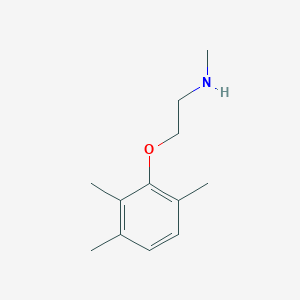
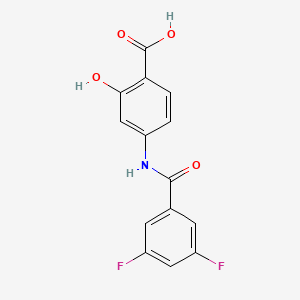
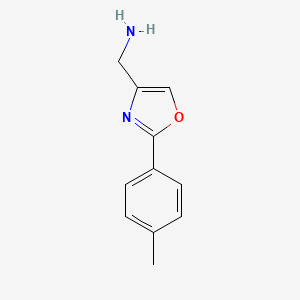
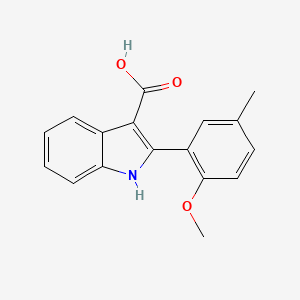
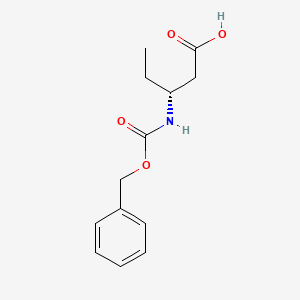
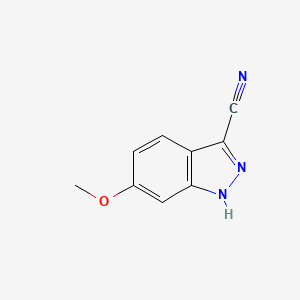
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)